![molecular formula C18H18O6 B1653177 (R)-2-Feruloyl-1-(4-Hydroxyphenyl)-1,2-ethanediol CAS No. 177795-29-8](/img/structure/B1653177.png)
(R)-2-Feruloyl-1-(4-Hydroxyphenyl)-1,2-ethanediol
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Overview
Description
(R)-2-Feruloyl-1-(4-Hydroxyphenyl)-1,2-ethanediol is a hydroxycinnamic acid.
Scientific Research Applications
Biocatalysis and Enzymatic Synthesis
Asymmetric Conversion and Enantioselective Deracemization : Optically active 1-phenyl-1,2-ethanediols, including derivatives of (R)-2-feruloyl-1-(4-hydroxyphenyl)-1,2-ethanediol, are used as chiral building blocks in organic synthesis. Microorganisms like Candida parapsilosis and Candida albicans have been used for the asymmetric conversion and deracemization of these compounds, achieving high enantiomeric purity and yield (Nie Yao, 2003); (Tarcila Cazetta et al., 2014).
Enzyme-Catalyzed Bioreduction : Enzymes like carbonyl reductases have been identified for the bioreduction of 2-hydroxyacetophenone to enantiomerically pure (R)- and (S)-1-phenyl-1,2-ethanediol, which is a key intermediate in pharmaceutical industries (Zhimei Cui et al., 2017).
Immobilization of Recombinant Cells : Recombinant Escherichia coli cells expressing specific dehydrogenases have been immobilized to enhance the biosynthesis of (R)-1-phenyl-1,2-ethanediol, used in β-adrenergic blocking agents. This method demonstrated improved catalytic activity and stability (F. Peng et al., 2020).
Synthesis and Characterization in Chemistry
Chemoenzymatic Synthesis : A combination of chemical and enzymatic reactions has been employed for the one-pot synthesis of various 1-aryl-1,2-ethanediols, yielding highly enantiomerically enriched compounds (L. Bencze et al., 2011).
Synthesis and Investigation of Molecular Interactions : The synthesis of 1-phenyl-1,2-ethanediol from hydrolysis of epoxy styrene and its subsequent characterization using spectroscopic methods and X-ray diffraction highlights its molecular interactions and crystal structure (R. Bikas et al., 2019).
Applications in Medicinal Chemistry
- Asymmetric Hydrogenation in Pharmaceutical Synthesis : Asymmetric hydrogenation of alpha-hydroxy ketones, a process relevant to the synthesis of 1-aryl-1,2-ethanediols, is employed in the production of pharmaceutical compounds, showcasing its application in medicinal chemistry (T. Ohkuma et al., 2007).
Environmental and Industrial Catalysis
- Biocatalytic Reduction in Environmental and Industrial Contexts : Studies on the use of deep eutectic solvents to improve biocatalytic reduction of 2-hydroxyacetophenone by Kurthia gibsonii highlight the compound's role in environmental and industrial catalysis (F. Peng et al., 2020).
properties
CAS RN |
177795-29-8 |
---|---|
Molecular Formula |
C18H18O6 |
Molecular Weight |
330.3 |
IUPAC Name |
[2-hydroxy-2-(4-hydroxyphenyl)ethyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C18H18O6/c1-23-17-10-12(2-8-15(17)20)3-9-18(22)24-11-16(21)13-4-6-14(19)7-5-13/h2-10,16,19-21H,11H2,1H3/b9-3+ |
InChI Key |
CLQSQZGNPFWGAE-YCRREMRBSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)OCC(C2=CC=C(C=C2)O)O)O |
SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OCC(C2=CC=C(C=C2)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OCC(C2=CC=C(C=C2)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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